molecular formula C12H10N6OS2 B5650008 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide

Cat. No. B5650008
M. Wt: 318.4 g/mol
InChI Key: OYTGKITUVKKMLT-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide is a compound of interest due to its synthesis and potential applications in various fields of chemistry and medicine. This compound, like many others in its class, has been the subject of research to understand its chemical structure, synthesis methods, and properties.

Synthesis Analysis

The synthesis of compounds related to N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide involves several steps, typically starting from basic thiadiazole or triazole precursors. These compounds are often synthesized through condensation reactions, using catalysts or reagents that promote the formation of the desired chemical bonds between the thiadiazole and triazole rings and other substituents (Huicheng Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is determined using various analytical techniques, including MS (Mass Spectrometry), IR (Infrared Spectroscopy), CHN analysis, and NMR (Nuclear Magnetic Resonance) spectroscopy. These methods confirm the presence of the thiadiazol and triazolylthio groups and the overall structural integrity of the compound (P. Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide derivatives are largely dependent on the functional groups present in the molecule. These compounds can undergo various reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the reaction conditions and the nature of the reactants involved (Roman Lesyk et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility in different solvents, and crystalline structure, are crucial for their handling and application in further chemical reactions or as potential pharmaceutical candidates. These properties are typically characterized using techniques like X-ray crystallography, differential scanning calorimetry (DSC), and solubility tests in various solvents (N. Demirbas et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with various chemical agents, are determined through experimental studies. These studies provide insight into how the compound behaves in different chemical environments, which is essential for its potential application in synthesis or as a bioactive molecule (A. Mohammadi-Farani et al., 2014).

properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS2/c19-9(6-20-11-13-7-14-17-11)15-12-18-16-10(21-12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,17)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTGKITUVKKMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

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